![molecular formula C23H20N2O3S B2767966 N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 921567-10-4](/img/structure/B2767966.png)
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Overview
Description
The compound “N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide” is a complex organic molecule. Benzofuran and its derivatives, which are part of this compound, are found to be suitable structures with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzofuran derivatives have been synthesized through various methods. For example, new coumarin derivatives were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Scientific Research Applications
Anti-Tumor Activity
Benzofuran derivatives, including the compound , have demonstrated potent anti-tumor effects. Researchers have found that these compounds can inhibit tumor growth and metastasis. In vivo studies using murine lung cancer models have shown significant anticancer activity, reducing the growth of metastatic lesions in the lung without affecting vital organ size or body weight .
Anti-Oxidative Effects
The compound’s anti-oxidative properties contribute to its potential therapeutic applications. By preventing oxidative damage, benzofuran derivatives may indirectly inhibit aberrant cell growth without causing significant toxicity .
Anti-Viral Potential
Some benzofuran derivatives, including the compound under study, have shown promise in combating viral infections. For instance, a novel macrocyclic benzofuran compound was discovered with anti-hepatitis C virus activity, suggesting its potential as an effective therapeutic drug for hepatitis C disease .
Novel Drug Lead Compounds
Due to their diverse biological activities, benzofuran derivatives are considered potential natural drug lead compounds. Researchers worldwide are exploring their applications in drug development. For example, scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
Synthesis Methods
Recent advances in constructing benzofuran rings have expanded the possibilities for designing complex molecules. Researchers have discovered novel methods for synthesizing benzofuran derivatives, including unique free radical cyclization cascades and proton quantum tunneling. These methods enable the preparation of challenging polycyclic benzofuran compounds .
Future Directions
Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that future research could focus on exploring the therapeutic potential of such compounds, including “N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide”.
Mechanism of Action
Target of Action
Benzofuran compounds, which are a significant part of the structure of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been utilized as anticancer agents and have shown significant cell growth inhibitory effects in different types of cancer cells .
Mode of Action
Benzofuran derivatives have been known to interact with various targets leading to their diverse pharmacological activities . For instance, some benzofuran derivatives have shown dramatic anticancer activities .
Biochemical Pathways
Given the broad range of biological activities of benzofuran compounds , it can be inferred that multiple pathways might be affected. These could potentially include pathways related to tumor growth, bacterial proliferation, oxidative stress, and viral replication.
Result of Action
Benzofuran compounds have been reported to exhibit significant cell growth inhibitory effects in different types of cancer cells . This suggests that the compound could potentially induce cell death or inhibit cell proliferation in these cells.
properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-27-19-8-4-7-16-12-20(28-21(16)19)18-13-29-23(24-18)25-22(26)17-10-9-14-5-2-3-6-15(14)11-17/h4,7-13H,2-3,5-6H2,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEZMRQUOJYYGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=C(CCCC5)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
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